Ivermectin B1a

Description

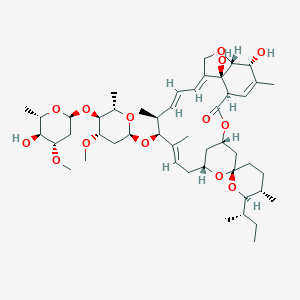

Structure

2D Structure

Properties

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSNMRSAGSSBNP-XPNPUAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023181 | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71827-03-7, 70288-86-7, 70161-11-4 | |

| Record name | Ivermectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivermectin B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ivermectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVERMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Biosynthesis of Ivermectin B1a

Total Synthesis Methodologies of Avermectin (B7782182) B1a

The total synthesis of Avermectin B1a is a landmark achievement in organic chemistry, owing to its complex structure featuring a 16-membered macrolide ring, a spiroketal system, and a hexahydrobenzofuran moiety. researchgate.netnih.gov The molecule's dense stereochemistry and sensitive functional groups necessitate highly strategic and efficient synthetic designs.

Convergent Synthetic Routes

Early and contemporary total syntheses of Avermectin B1a have predominantly employed convergent strategies. researchgate.net This approach involves the independent synthesis of several complex fragments of the molecule, which are then coupled together in the later stages of the synthesis. This method is advantageous as it allows for the development of efficient routes to key intermediates and facilitates the verification of stereochemistry at each stage.

A common strategy involves dissecting the molecule into three principal fragments:

The northern hexahydrobenzofuran portion: This fragment contains the intricate stereocenters of the fused furan ring system.

The southern spiroketal and aliphatic chain portion: This segment incorporates the anomeric spiroketal linkage and a significant portion of the macrolactone backbone.

The oleandrose disaccharide unit: This carbohydrate component is typically synthesized separately and glycosylated onto the aglycone at a late stage.

| Synthetic Fragment | Key Structural Features | Common Coupling Reaction |

| Northern Fragment | Hexahydrobenzofuran, Multiple stereocenters | Sulfone-based alkylation, Aldol reactions |

| Southern Fragment | Spiroketal, C1-C11 backbone | Horner-Wadsworth-Emmons, Suzuki coupling |

| Disaccharide Unit | L-oleandrosyl-α-(1→4)-L-oleandroside | Glycosylation |

Key Stereoselective Transformations

Control of stereochemistry is paramount in the synthesis of Avermectin B1a. Numerous stereoselective reactions are employed to establish the molecule's many chiral centers. Some of the critical transformations include:

Asymmetric Aldol Reactions: Used to set key stereocenters in the northern and southern fragments, often employing chiral auxiliaries or catalysts to achieve high diastereoselectivity.

Substrate-Controlled Reductions: The existing stereocenters within advanced intermediates are often used to direct the stereochemical outcome of subsequent ketone reductions, for instance, in the formation of hydroxyl groups along the macrocyclic backbone.

Stereoselective Glycosylation: The formation of the glycosidic bond between the aglycone and the oleandrose disaccharide must be carefully controlled to achieve the correct α-linkage.

A notable challenge is controlling the C2 stereocenter, which is prone to epimerization. researchgate.net Synthetic strategies must be designed to avoid harsh conditions that could compromise the integrity of this chiral center, particularly during the macrolactonization step. researchgate.net

Strategic Protecting Group Chemistry

The numerous hydroxyl groups and other reactive moieties in Avermectin B1a necessitate a sophisticated protecting group strategy to ensure chemoselectivity during the synthetic sequence. uchicago.edu An effective strategy relies on the use of orthogonal protecting groups, which can be removed under specific conditions without affecting others. neliti.com

Commonly used protecting groups in avermectin synthesis include:

Silyl ethers (e.g., TBS, TIPS, TBDPS): Widely used for protecting hydroxyl groups due to their stability and selective removal using fluoride reagents.

Acetal and Ketal groups: Used to protect 1,2- or 1,3-diols.

Benzyl ethers (e.g., Bn, PMB): Stable protecting groups for alcohols, removed by hydrogenolysis.

A particularly innovative strategy involves the use of a trityl group to protect a key hydroxy aldehyde in the northern fragment. researchgate.net This bulky protecting group prevents isomerization and decomposition throughout a multi-step sequence, highlighting the critical role of protecting group selection in the success of the total synthesis. researchgate.net The final stage of the synthesis often involves a global deprotection step to unveil the natural product.

Biosynthetic Pathways in Streptomyces avermitilis

Streptomyces avermitilis constructs the complex avermectin molecule using a modular enzymatic assembly line. researchgate.netmdpi.com The core of this machinery is a Type I polyketide synthase (PKS), a massive multifunctional enzyme complex that sequentially adds and modifies simple precursor units to build the polyketide chain. acs.org

Polyketide Synthase (PKS) Assembly Line Mechanisms

The avermectin PKS is encoded by the ave gene cluster and consists of multiple large proteins that contain a series of modules. researchgate.netnih.gov Each module is responsible for one cycle of polyketide chain elongation and contains several enzymatic domains that catalyze specific reactions. nih.govyoutube.com

The domain organization within a typical module is as follows:

Acyltransferase (AT): Selects the correct extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP.

Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender unit via a phosphopantetheinyl arm.

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain (from the previous module) and the extender unit on the ACP.

Modifying Domains (Optional): These domains tailor the β-keto group formed after each condensation. They include the Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains, which can reduce the keto group to a hydroxyl, an alkene, or a saturated carbon-carbon bond, respectively.

The biosynthesis proceeds in a collinear fashion, where the order of the modules on the PKS enzyme dictates the sequence of elongation and modification steps, ultimately determining the structure of the final polyketide backbone. nih.govacs.org After the polyketide chain is fully assembled, a Thioesterase (TE) domain at the terminus of the last PKS module catalyzes the release and macrolactonization of the chain to form the avermectin aglycone. nih.gov

| PKS Module/Domain | Function |

| Loading Module (LM) | Selects and loads the starter unit (e.g., 2-methylbutyryl-CoA). |

| Elongation Module | Contains KS, AT, ACP, and optional modifying domains (KR, DH, ER) for one cycle of chain extension and modification. |

| Ketosynthase (KS) | Catalyzes C-C bond formation (Claisen condensation). |

| Acyltransferase (AT) | Selects and loads the extender unit (malonyl-CoA or methylmalonyl-CoA). |

| Acyl Carrier Protein (ACP) | Tethers and transports the growing polyketide chain. |

| Ketoreductase (KR) | Reduces a β-keto group to a β-hydroxyl group. |

| Dehydratase (DH) | Dehydrates a β-hydroxyl group to form a double bond. |

| Enoylreductase (ER) | Reduces a double bond to a saturated bond. |

| Thioesterase (TE) | Catalyzes the hydrolysis and cyclization of the completed polyketide chain. |

Precursor Incorporation and Elongation Cycles

The biosynthesis of Avermectin B1a specifically requires a distinct set of precursor molecules that serve as the starter and extender units for the PKS assembly line. nih.gov

Starter Unit: The synthesis of the "a" series of avermectins, including B1a, is initiated with 2-methylbutyryl-CoA . researchgate.netnih.gov This branched-chain acyl-CoA is derived from the amino acid L-isoleucine. The "b" series of avermectins, in contrast, uses isobutyryl-CoA (from L-valine) as the starter unit. researchgate.net

Extender Units: The growing polyketide chain is extended through the sequential addition of twelve two- or three-carbon units derived from two primary extender units:

Malonyl-CoA (seven units): Adds two carbons to the chain.

Methylmalonyl-CoA (five units): Adds three carbons to the chain, introducing a methyl branch. researchgate.net

The AT domain in each of the twelve elongation modules exhibits specificity for either malonyl-CoA or methylmalonyl-CoA, ensuring the correct extender unit is incorporated at each step. nih.gov The competition for these acyl-CoA precursors with other primary metabolic pathways, such as fatty acid synthesis, can be a limiting factor in avermectin production. nih.govoup.com Following the assembly of the polyketide aglycone, post-PKS tailoring enzymes, including glycosyltransferases encoded by the ave cluster, attach the L-oleandrose disaccharide to complete the biosynthesis of Avermectin B1a. mdpi.com

Enzymatic Modifications and Functionalization

The biosynthesis of Ivermectin B1a is a complex process orchestrated by a series of enzymatic reactions within the producing organism, Streptomyces avermitilis. The core of this process lies in the modification of the avermectin polyketide backbone. The key distinction of ivermectin from avermectin is the saturation of the C22-C23 double bond. nih.gov This transformation is not a naturally occurring major pathway in wild-type S. avermitilis but has been achieved through genetic engineering.

The formation of the avermectin aglycone, the precursor to this compound, is catalyzed by a large, multifunctional Type I polyketide synthase (PKS). This enzymatic assembly line is encoded by the ave gene cluster. Subsequent modifications, including glycosylation, are crucial for the final structure and activity of the molecule. The biosynthesis of the sugar moiety, L-oleandrose, and its attachment to the aglycone are carried out by a series of dedicated enzymes also encoded within the ave cluster.

Elucidation of Biosynthetic Relationships Among Avermectins

The avermectin family comprises eight closely related components (A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b), which differ at several positions on the macrocyclic ring. The biosynthesis of these different components is determined by the starter unit incorporated by the PKS and subsequent enzymatic modifications.

The "a" series of avermectins, including B1a, incorporates a 2-methylbutyryl-CoA starter unit, while the "b" series utilizes an isobutyryl-CoA starter unit. nih.gov The ratio of "a" to "b" components can be influenced by the availability of these precursors. Furthermore, the differences between the "1" and "2" components arise from the activity of the enzyme encoded by the aveC gene, which influences the dehydration step at C22-C23. nih.gov Variations in this gene can alter the ratio of B1a to B2a production. nih.gov

Engineered Biosynthesis for this compound Production

The natural production of this compound is not a primary metabolic route. Therefore, significant research has focused on genetically engineering Streptomyces avermitilis to produce this valuable compound directly and efficiently.

Genetic Engineering of Streptomyces avermitilis Strains

Genetic engineering strategies have been instrumental in developing strains of S. avermitilis that can produce this compound as a single, homogenous component. nih.gov This often involves the deletion of native gene clusters to create a clean host and the introduction of a specifically designed ivermectin biosynthetic gene cluster (ive). nih.govresearchgate.net High-producing industrial strains of S. avermitilis have been successfully engineered to serve as host cells, leading to significant yields of this compound. researchgate.net In one study, an engineered strain was capable of producing this compound at a titer of 1.25 ± 0.14 g/L. nih.gov

Domain Swaps in Polyketide Synthase (PKS) Modules

A key strategy in the engineered biosynthesis of this compound involves modifying the PKS modules to alter the final product. nih.gov The saturation of the C22-C23 bond, the defining feature of ivermectin, is achieved by swapping specific domains within the PKS. nih.gov Specifically, the dehydratase (DH) and ketoreductase (KR) domains of module 2 of the avermectin PKS can be replaced with a set of domains that includes a dehydratase (DH), enoylreductase (ER), and ketoreductase (KR) from another polyketide synthase, such as that of meilingmycin. nih.gov The presence of the ER domain is crucial for the reduction of the double bond. nih.gov This domain swapping strategy has been successfully used to create strains that produce this compound. researchgate.net

Enhancement of Acyl-CoA Precursor Supply

The production of this compound is dependent on the supply of specific building blocks, namely the starter unit 2-methylbutyryl-CoA (MBCoA) and the extender units malonyl-CoA and methylmalonyl-CoA. nih.govresearchgate.net Research has shown that enhancing the intracellular pools of these acyl-CoA precursors can significantly increase the titer of this compound. nih.gov

Strategies to achieve this include:

Engineering PKS for precursor synthesis: A novel PKS can be designed and expressed in S. avermitilis to specifically produce 2-methylbutyrate, the precursor for MBCoA. nih.gov

Metabolic pathway engineering: Key genes in primary metabolism can be targeted to increase the flux towards malonyl-CoA and methylmalonyl-CoA. nih.gov This can involve inhibiting competing pathways using CRISPRi or overexpressing genes in pathways that supply these precursors, such as the β-oxidation pathway. nih.govnih.gov

These precursor supply strategies have been shown to increase this compound production by several-fold in both wild-type and industrial strains of S. avermitilis. nih.gov

| Precursor | Role in this compound Biosynthesis | Engineering Strategy |

| 2-methylbutyryl-CoA (MBCoA) | Starter unit for the "a" series components | Heterologous expression of a designed PKS to produce 2-methylbutyrate |

| Malonyl-CoA | Extender unit in the polyketide chain | Inhibition of competing pathways (e.g., fatty acid biosynthesis) |

| Methylmalonyl-CoA | Extender unit in the polyketide chain | Overexpression of carboxylases |

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis offers a powerful approach to generate novel derivatives of avermectins, including this compound. nih.gov This involves mixing and matching genes and domains from different biosynthetic pathways to create new chemical structures. nih.govnih.gov By swapping domains within the avermectin PKS, researchers have been able to produce novel ivermectin analogs with altered side chains and potentially enhanced biological activities. nih.gov This approach not only allows for the targeted production of this compound but also opens the door to creating a library of new compounds for further investigation. nih.gov

Transformation of Avermectin B1a to this compound

The conversion of Avermectin B1a to this compound is a critical semi-synthetic process that enhances the biological activity of the parent compound. This transformation specifically involves the reduction of a single double bond within the complex macrocyclic lactone structure of Avermectin B1a.

Selective Catalytic Hydrogenation of the C22-C23 Double Bond

The primary method for the synthesis of this compound from Avermectin B1a is the selective catalytic hydrogenation of the C22-C23 double bond. google.comgoogle.comresearchgate.net Avermectin B1a possesses five double bonds in its structure; therefore, a highly selective catalyst is required to hydrogenate only the target C22-C23 olefinic linkage without affecting the other four. google.comconicet.gov.ar The C22-C23 double bond is the only cis-substituted and sterically least hindered of the five, which allows for regioselective reduction. conicet.gov.ar

The most commonly employed and extensively studied catalyst for this transformation is Chlorotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst ([RhCl(PPh₃)₃]). conicet.gov.arbris.ac.ukacs.org This homogeneous catalyst has demonstrated high efficacy in selectively reducing the desired double bond to yield 22,23-dihydroavermectin B1a, the chemical name for this compound. conicet.gov.arwikipedia.orgwindows.net

The hydrogenation reaction is typically carried out in an organic solvent, such as toluene, under a hydrogen atmosphere. google.comconicet.gov.ar The process involves dissolving the Avermectin B1a and the catalyst in the solvent and then subjecting the mixture to hydrogen pressure at a specific temperature. google.comgoogle.com

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Wilkinson's catalyst ([RhCl(PPh₃)₃]) | google.comconicet.gov.ar |

| Solvent | Toluene | google.comconicet.gov.ar |

| Temperature Range | 60 to 100°C | google.comgoogle.com |

| Hydrogen Pressure | 1 to 150 bar | google.comgoogle.com |

Research into the kinetics of this reaction has provided insights into the reaction mechanism. Studies have shown that the reaction rate is influenced by the concentrations of the catalyst, Avermectin B1a, and hydrogen. conicet.gov.ar One kinetic study found a half-order reaction with respect to the catalyst loading and first-order with respect to both Avermectin and hydrogen concentrations. conicet.gov.ar

While Wilkinson's catalyst is highly effective, a significant drawback is the relatively large amount of the expensive rhodium-based catalyst required for the reaction, typically ranging from 0.05 to 0.5 moles per mole of avermectin. google.comgoogle.com The high cost and the need for subsequent removal of the catalyst from the product have prompted research into more efficient catalytic systems. google.com

Alternative rhodium-based catalysts have been developed to improve efficiency and reduce the required amount of the precious metal. For instance, rhodium complexes containing hydrazine ligands in addition to phosphines have been shown to considerably reduce the necessary amount of catalyst for the selective hydrogenation. google.comgoogle.com The activity of in-situ formed rhodium complexes has also been studied, with findings indicating that the electron-donor capacity of the phosphine ligands can influence the catalytic activity. researchgate.net

The table below summarizes findings from a study on the effect of different phosphine ligands on the catalytic activity of rhodium complexes.

| Phosphine Ligand | Relative Activity |

|---|---|

| P(p-ClC₆H₄)₃ | Lowest |

| P(C₆H₅)₃ | ↑ |

| P(p-CH₃C₆H₄)₃ | ↑ |

| P(p-OCH₃C₆H₄)₃ | Highest |

In addition to homogeneous catalysts, heterogeneous catalysts have been explored as an alternative to simplify catalyst recovery. Among various supported metal catalysts, iridium on gamma-alumina (Ir/γ-Al₂O₃) has shown high catalytic activity and selectivity for the hydrogenation of avermectin to ivermectin. pku.edu.cnresearchgate.net

It is important to note that the commercial production of ivermectin typically starts with a mixture of Avermectin B1a and Avermectin B1b, which are produced concurrently during the fermentation of Streptomyces avermitilis. conicet.gov.arwikipedia.org The hydrogenation process reduces both compounds, resulting in a final product that is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. wikipedia.org

Molecular Mechanisms of Action of Ivermectin B1a

Primary Molecular Targets in Invertebrates

The primary targets of Ivermectin B1a in invertebrates are glutamate-gated chloride channels (GluCls). These receptors are found exclusively in invertebrates and are members of the pentameric Cys-loop receptor family of ligand-gated ion channels.

This compound binds selectively and with high affinity to GluCls in the nerve and muscle cells of invertebrates. This binding occurs at a site within the transmembrane domain, specifically in a cleft at the interface of adjacent subunits. Unlike the endogenous neurotransmitter glutamate, which binds in the extracellular domain, this compound's binding site is located near the extracellular surface within the transmembrane helices. Binding of this compound leads to the activation and stabilization of an open-channel conformation of these receptors.

Upon binding, this compound induces significant conformational changes in the GluCl channel. Structural studies, including X-ray crystallography of the C. elegans α GluClR complexed with ivermectin, have provided insights into these changes. Ivermectin binding stabilizes the transmembrane domains in an open state. The insertion of this compound is shown to enlarge the channel pore in the transmembrane region. This involves a rotation and shift of the transmembrane helices towards the extracellular side, enlarging the pore gate. These conformational changes propagate from the transmembrane domain to other parts of the receptor, including the extracellular domain, potentially influencing neurotransmitter binding.

The activation of GluCls by this compound leads to a sustained increase in the permeability of the cell membrane to chloride ions. This influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane. Unlike the transient hyperpolarization caused by the natural ligand glutamate, the channel opening induced by this compound is often described as irreversible or very slowly reversible, leading to long-lasting hyperpolarization. This sustained hyperpolarization inhibits neuronal signal transmission.

The disruption of neurotransmission due to sustained hyperpolarization in invertebrates, particularly in nematodes and arthropods, results in paralysis. This compound affects somatic muscles and the pharyngeal pump, which are critical for movement and feeding. The presence of GluCls on pharyngeal muscle cells makes the pharynx particularly sensitive to the effects of ivermectin, with low nanomolar concentrations causing inhibition of pumping. This paralysis ultimately leads to the death of the parasite, either through starvation or loss of internal turgor pressure.

Modulation of Mammalian Cys-loop Receptors

While the primary targets with high affinity are invertebrate GluCls, this compound can also interact with and modulate mammalian Cys-loop receptors, although typically at higher, micromolar concentrations. These receptors include inhibitory receptors like GABAA receptors and glycine (B1666218) receptors, as well as excitatory nicotinic acetylcholine (B1216132) receptors.

This compound is believed to act as an agonist of gamma-aminobutyric acid (GABA) receptors, which are the major inhibitory neurotransmitter receptors in the mammalian brain. Similar to its interaction with GluCls, this compound binds to GABAARs at subunit interfaces within the transmembrane domain. This binding can enhance the inhibitory effect of GABA, further contributing to neuronal inhibition. Studies have shown that this compound can activate GABAARs directly or potentiate GABA-gated currents. The interaction with GABAARs in mammals is less potent than the interaction with GluCls in invertebrates. Research indicates that the binding to specific subunit interfaces within the GABAA receptor, such as the γ2L-β2 interface in the α1β2γ2L subtype, is particularly important for irreversible channel activation, while binding to other interfaces may primarily cause potentiation of GABA-gated currents.

Here is a summary of the key molecular targets and their interactions with this compound:

| Target Receptor Class | Specific Receptor Examples (Invertebrate/Mammalian) | Organism Location (Primary) | This compound Binding Site | Primary Effect of Binding | Potency (Relative) |

| Cys-loop Receptors | Glutamate-Gated Chloride Channels (GluCls) | Invertebrates (Neurons, Muscle) | Transmembrane domain, subunit interface | Channel activation, increased Cl- influx, hyperpolarization | High (nM) |

| Cys-loop Receptors | GABAA Receptors | Mammals (CNS) | Transmembrane domain, subunit interface | Channel activation/modulation, potentiation of GABA current | Lower (µM) |

| Cys-loop Receptors | Glycine Receptors | Mammals (CNS) | Transmembrane domain, subunit interface | Channel activation/modulation, potentiation of Glycine current | Lower (µM) |

| Cys-loop Receptors | Nicotinic Acetylcholine Receptors | Mammals (CNS) | Transmembrane domain, subunit interface | Modulation | Lower (µM) |

Compound Names and Pubchem C

Interaction with Cellular Proteins and Pathways

This compound has been shown to interact with several cellular proteins and modulate various signaling pathways in mammalian cells, contributing to effects beyond its primary antiparasitic action.

Tubulin Binding and Microtubule Polymerization Modulation

Research suggests that this compound can interact with mammalian tubulin, the primary structural component of microtubules. nih.govlongdom.orgresearchgate.net Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. nih.gov Studies have indicated that this compound can promote tubulin polymerization, leading to the stabilization of microtubules. nih.govdntb.gov.uaneu.edu.tr

Data from studies on colon cancer cells (HCT-116) showed that this compound increased the polymerization of mammalian tubulin at a concentration of 30 µM. nih.govdntb.gov.uaneu.edu.tr This effect is similar to that observed with known microtubule-stabilizing agents like paclitaxel. nih.govdntb.gov.uaneu.edu.tr Molecular docking studies have also predicted that this compound can bind to the tubulin protein, potentially competing for the same binding site as taxanes. longdom.orgresearchgate.net This modulation of microtubule dynamics can lead to cellular effects such as mitotic arrest and induction of apoptosis. nih.govdntb.gov.ua

Inhibition of Wnt/β-catenin Signaling Pathway

This compound has been found to inhibit the Wnt/β-catenin signaling pathway in vertebrates. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The Wnt/β-catenin pathway is a highly conserved signaling route that plays critical roles in embryonic development, cell proliferation, and differentiation. Its dysregulation is implicated in various diseases, including cancer. mdpi.com

Studies have demonstrated that this compound reduces the cytoplasmic level of β-catenin and inhibits the transcriptional activation mediated by β-catenin/TCF. nih.govnih.govresearchgate.netresearchgate.net This inhibitory effect on the Wnt/β-catenin pathway is mediated, at least in part, through its interaction with TELO2. nih.govnih.govresearchgate.netresearchgate.netmdpi.comsciprofiles.com

Interaction with TELO2, a PIKK Co-factor

A key mammalian target identified for this compound is Telomere length regulation protein 2 homolog (TELO2). nih.govnih.govresearchgate.netresearchgate.netmdpi.comsciprofiles.com TELO2 is a crucial co-factor for phosphatidylinositol 3-kinase-related kinases (PIKKs), a family of protein kinases that includes mTOR, ATM, ATR, and DNA-PKcs. nih.govresearchgate.netmdpi.comresearchgate.net These kinases are involved in various cellular processes, including DNA damage response, cell growth, and survival. researchgate.net

Affinity purification studies using immobilized this compound have isolated TELO2 as a specific binding protein. nih.govnih.govresearchgate.net this compound binds to the C-terminal α-helix of TELO2, and mutations in this region can confer resistance to ivermectin's effects on the Wnt/β-catenin pathway. nih.govresearchgate.netsciprofiles.com The binding of this compound to TELO2 leads to reduced levels of TELO2 and PIKK proteins and inhibits downstream signaling pathways regulated by PIKKs, such as the AKT/mTOR pathway. nih.govresearchgate.netsciprofiles.com This inhibition of PIKKs contributes to the reduction in cytoplasmic β-catenin levels, thereby repressing Wnt/β-catenin signaling. nih.govnih.govresearchgate.netsciprofiles.com

Proposed Interactions with Viral Proteins and Host Factors

In the context of viral infections, particularly SARS-CoV-2, this compound has been proposed to interact with certain viral proteins and host factors, although the precise mechanisms are still under investigation. nih.govresearchgate.netnih.govresearchgate.net

Computational and biophysical studies have explored the potential interactions of this compound with SARS-CoV-2 proteins, including the spike protein, main protease (Mpro), and helicase. nih.govresearchgate.netnih.govresearchgate.net Some studies suggest that this compound may exhibit affinity for host structures, such as importin proteins (IMPα and IMPβ), which are involved in nuclear transport and have been considered as potential targets for antiviral strategies. nih.govresearchgate.netresearchgate.net While the antiviral mechanisms are not fully elucidated, proposed interactions include potential interference with viral entry or replication steps through binding to viral or host proteins. nih.govnih.govresearchgate.netmdpi.com

SARS-CoV-2 Protein Targets (e.g., 3CL Protease, HR2 Domain, Nsp9, RdRp, TMPRSS2)

Studies, primarily utilizing in silico methods like molecular docking and dynamic simulations, have investigated the potential interactions of ivermectin with various SARS-CoV-2 proteins. These studies suggest that ivermectin may interact with several key viral proteins essential for replication and entry researchgate.netresearchgate.netnih.gov.

Potential SARS-CoV-2 protein targets for this compound include:

3CL Protease (3CLpro): Also known as the main protease (Mpro), 3CLpro is crucial for processing viral polyproteins into functional enzymes and structural proteins. In silico studies have indicated that ivermectin can bind to the active site and other pockets of 3CLpro, potentially altering its conformation and inhibiting its activity researchgate.netresearchgate.netnih.gov. Molecular dynamics simulations have supported the stability of ivermectin's interaction with the homodimeric form of 3CLpro nih.gov.

HR2 Domain: The heptad repeat 2 (HR2) domain is part of the SARS-CoV-2 spike protein, involved in membrane fusion during viral entry. In silico analysis suggests ivermectin may bind to the HR2 domain, potentially interfering with the fusion process researchgate.netresearchgate.net.

Nsp9: The non-structural protein 9 (Nsp9) is a single-stranded RNA-binding protein believed to play a role in viral replication. Computational studies have shown favorable binding affinities between ivermectin and Nsp9 researchgate.netresearchgate.net.

RdRp (RNA-dependent RNA polymerase): RdRp is a core component of the viral replication machinery. In silico approaches have demonstrated strong interactions between ivermectin and SARS-CoV-2 RdRp, suggesting a potential for inhibiting viral genome replication researchgate.netnih.gov.

TMPRSS2: Transmembrane serine protease 2 (TMPRSS2) is a host cell protease that cleaves the SARS-CoV-2 spike protein, a step necessary for viral entry. Some in silico data suggest ivermectin may utilize TMPRSS2 as a target, potentially disrupting viral entry nih.gov.

These findings, largely based on computational modeling, propose a multi-targeted mechanism for ivermectin against SARS-CoV-2 viral proteins researchgate.netnih.gov.

Importin α/β1 Complex Inhibition and Nuclear Transport Disruption

A significant proposed mechanism for the antiviral activity of this compound is its ability to inhibit the importin α/β1 heterodimer, a key host cell protein complex responsible for transporting various proteins into the nucleus focusbiomolecules.comnih.govnih.govresearchgate.net. Many viruses, including SARS-CoV-2, rely on this host nuclear import pathway for the nuclear translocation of their own proteins or to manipulate host cell processes for their replication nih.govresearchgate.net.

Ivermectin has been shown to act as a specific inhibitor of importin α/β-mediated nuclear import, without affecting other nuclear import pathways focusbiomolecules.comnih.govnih.gov. Research indicates that ivermectin can bind to the armadillo (ARM) repeat domain of importin α, leading to the dissociation of the preformed importin α/β1 heterodimer and preventing its formation researchgate.net. This disruption of the importin α/β1 complex can consequently block the nuclear transport of viral proteins that depend on this pathway nih.govresearchgate.net.

This mechanism is considered a host-directed effect, where ivermectin targets a host cellular process that is exploited by the virus researchgate.netchemrxiv.org. By inhibiting the nuclear import of viral proteins or host factors required for viral replication, ivermectin can interfere with the viral life cycle nih.govresearchgate.net.

Blocking of Viral Helicases (e.g., NS3 helicase in flaviviruses)

This compound has also demonstrated the ability to inhibit the activity of viral helicases, particularly the NS3 helicase found in flaviviruses mdpi.comresearchgate.netnih.govgoogle.comnih.gov. Flaviviruses, such as dengue virus (DENV), Japanese encephalitis virus (JEV), yellow fever virus (YFV), and West Nile virus (WNV), require the NS3 helicase for unwinding double-stranded RNA during replication nih.govgoogle.com.

Studies have shown that ivermectin can inhibit the helicase activity of NS3 in various flaviviruses in vitro mdpi.comresearchgate.netnih.gov. The proposed mechanism involves ivermectin binding to the single-stranded RNA (ssRNA) access site of the NS3 helicase domain mdpi.com. This binding is reported to occur in the presence of substrate RNA mdpi.com. By blocking the unwinding activity of the NS3 helicase, ivermectin can disrupt viral RNA synthesis and replication nih.gov.

In vitro assays have shown that ivermectin can significantly inhibit the replication of several flaviviruses, with varying potency mdpi.comnih.govgoogle.comnih.gov.

Table 1: In vitro Antiviral Activity of Ivermectin against Flaviviruses (Examples)

| Virus | EC₅₀ (nM) | Reference |

| Yellow Fever Virus (YFV) | Sub-nanomolar | nih.govnih.gov |

| Dengue Virus (DENV) | Micromolar range | nih.govgoogle.com |

| Japanese Encephalitis Virus (JEV) | 300 nM | researchgate.netgoogle.com |

| Tick-borne Encephalitis Virus (TBEV) | 200 nM | researchgate.netgoogle.com |

| West Nile Virus (WNV) | 4000 nM | researchgate.net |

Note: EC₅₀ values can vary depending on the cell line and experimental conditions used.

This inhibition of viral helicases represents a potential direct antiviral mechanism of this compound against flaviviruses nih.gov.

Significance of Substituents at Key Positions

Specific positions on the this compound molecule have been identified as critical determinants of its biological activity. SAR studies have focused on the impact of modifications at these sites.

C5-Position Hydroxyl/Methoxy (B1213986) Group Importance

The presence of a hydroxyl (-OH) or methoxy (-OCH₃) group at the C5 position appears to be important for antiparasitic activity gpatindia.com. Compounds of the avermectin (B7782182) B series, which have a hydroxyl group at C5, are generally more potent than those of the A series, which have a methoxy group at C5 acs.orgnih.gov. This suggests that the nature of the substituent at this position influences the molecule's interaction with its biological target. The unsubstituted hydroxyl group at the 5-position is considered activity enhancing acs.org.

C13-Position Disaccharide Moiety Essentiality

The disaccharide moiety attached at the C13 position is considered essential for the biological activity of this compound researchgate.netgpatindia.com. This sugar moiety, along with the hydroxyl group at C5, may be significant structural determinants of antihelminthic and insecticidal activity researchgate.net. Studies have shown that removing the disaccharide unit to form the aglycone significantly reduces activity. The monosaccharide derivatives are also reported to be less active than the parent compounds acs.org.

| Compound Type | Relative Activity (vs. Parent Compound) |

| Parent Compound | 1 |

| Monosaccharide | 0.25 - 0.5 |

| Aglycone | < 0.03 |

Note: Relative activity values are approximate and can vary depending on the specific assay and target organism.

C4"-Position Substituent Effects

Modifications at the C4" position of the disaccharide moiety have been explored. Acetylation at the 4"-position has been reported to cause no significant change in activity acs.org. However, other modifications at this position can lead to compounds with altered or enhanced activity, as seen in derivatives like emamectin, which has a 4"-deoxy-4"-methylamino substitution and shows significantly increased insecticidal activity compared to abamectin (B1664291) (a mixture of avermectin B1a and B1b) wikipedia.orgrsc.org.

C25-Position Side Chain Variations (sec-butyl vs. isopropyl)

Ivermectin is a mixture primarily composed of this compound and Ivermectin B1b. These two homologs differ only in the side chain at the C25 position. This compound has a sec-butyl group at C25, while Ivermectin B1b has an isopropyl group at this position nih.govslideshare.net. Despite this structural difference, both compounds generally exhibit similar antiparasitic activity nih.gov. This suggests that the specific nature of the aliphatic side chain at C25 has less impact on the primary antiparasitic activity compared to modifications at other key positions like C5 or C13 researchgate.net.

Conformational Analysis and Biological Activity

The biological activity of this compound is intimately linked to its three-dimensional conformation and how this conformation interacts with target receptors. researchgate.netfrontiersin.orguq.edu.au Conformational analysis studies aim to determine the preferred spatial arrangement of the molecule.

Solution Conformation of Disaccharide by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the solution-state conformation of molecules. nih.govnih.govasm.org Studies utilizing high-field, high-resolution 2D NMR correlation spectroscopy have been employed to examine the solution conformation of the disaccharide moiety of avermectin B1a. nih.gov

By analyzing ³JHH coupling constants and nuclear Overhauser enhancement (NOE) contacts, researchers can gain insights into the dihedral angles and spatial proximity of atoms within the disaccharide. nih.gov These experimental data are often combined with theoretical conformational energy calculations, such as the hard-sphere exo-anomeric effect (HSEA) approach, to refine the determined solution conformation. nih.gov Differences have been observed in the glycosidic dihedral angles between the solution conformation determined by NMR and theoretical calculations and the conformation observed in X-ray crystal structures, highlighting the influence of the environment on molecular shape. nih.gov

Correlation of Conformation with Receptor Binding

The specific conformation that this compound adopts when binding to its target receptors is critical for its biological activity. researchgate.netfrontiersin.orguq.edu.au this compound is known to bind to ligand-gated chloride channels, particularly glutamate-gated chloride channels (GluClRs) in invertebrates, leading to their activation. nih.govfrontiersin.orguq.edu.au It also interacts with certain vertebrate Cys-loop receptors, albeit at lower potencies. frontiersin.orguq.edu.au

Molecular docking and simulation studies are used to predict the binding poses and interactions of this compound within the binding pockets of target proteins. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org These studies suggest that this compound binds to a site within the transmembrane domain at the interface of adjacent receptor subunits. frontiersin.orguq.edu.au The binding of this compound induces conformational changes in the receptor, which are thought to propagate from the transmembrane domain to other parts of the protein, including the pore gate and potentially the neurotransmitter binding site. lstmed.ac.ukfrontiersin.orguq.edu.aunih.gov This conformational change effectively locks the receptor in an activated (open) state, allowing the passage of chloride ions. wikipedia.orgfrontiersin.orguq.edu.au

Studies comparing the binding of this compound and B1b to various proteins have shown differential behavior, with the induced disturbances influenced by the hydrophobicity of each homolog and the binding pockets. lstmed.ac.ukresearchgate.netoutbreak.info For instance, computational studies exploring interactions with SARS-CoV-2 proteins suggested differential affinities and induced conformational changes between this compound and B1b. lstmed.ac.uknih.govresearchgate.netresearchgate.netoutbreak.info

While specific detailed data tables on the disaccharide conformation from NMR studies were not extensively available in the search results, the principles and findings regarding the use of NMR for this purpose and the importance of conformation in receptor binding are well-supported.

Here is a table summarizing some reported binding energies from computational studies, illustrating the interaction of this compound with various proteins. Note that these are computational predictions and experimental validation is crucial.

| Protein Target (Computational Study) | This compound Binding Energy (kcal/mol) | Source (based on search results) |

| SARS-CoV-2 Spike protein | -9.16 | semanticscholar.org |

| SARS-CoV-2 Main Protease (Mpro) | -384.56 (ETot-) | nih.gov |

| SARS-CoV-2 S1 protein | -372.99 (ETot-) | nih.gov |

| SARS-CoV-2 S2 subunit protein | -395.9 (ETot-) | nih.gov |

| Importin α1 (IMPα1) | Stable binding observed | lstmed.ac.ukresearchgate.netresearchgate.netoutbreak.info |

| Importin β1 (IMPβ1) | Stable binding observed | lstmed.ac.ukresearchgate.netresearchgate.netoutbreak.info |

| Helicase | Induced conformational changes observed | lstmed.ac.ukresearchgate.netresearchgate.netoutbreak.info |

Metabolism and Pharmacokinetics of Ivermectin B1a at the Molecular Level

Enzymatic Biotransformation Pathways

The metabolic breakdown of ivermectin B1a is largely mediated by the cytochrome P450 (CYP) enzyme system nih.govdroracle.airesearchgate.net. These enzymes catalyze various reactions that modify the structure of the parent compound.

Role of Cytochrome P450 Enzymes (CYP3A4, CYP3A5, CYP2C9)

Cytochrome P450 enzymes play a central role in the metabolism of this compound in humans nih.govdroracle.airesearchgate.net. CYP3A4 is identified as the major enzyme responsible for this process, both in vivo and in vitro nih.govdroracle.airesearchgate.netresearchgate.netresearchgate.net. CYP3A5 and CYP2C9 also contribute to the metabolism of ivermectin, although to a lesser extent than CYP3A4 nih.govdroracle.airesearchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies using human liver microsomes and recombinant human CYP enzymes have confirmed the involvement of these isoforms nih.govnih.govresearchgate.netnih.govresearchgate.net.

Methyl-hydroxylation Reactions

Methyl-hydroxylation is one of the metabolic reactions that this compound undergoes. This type of reaction involves the addition of a hydroxyl group to a methyl group on the this compound molecule nih.gov.

O-demethylation Reactions

O-demethylation is another significant metabolic pathway for this compound. This process involves the removal of a methyl group from an oxygen atom nih.govresearchgate.netidrblab.net. 3″-O-demethylation is a notable O-demethylation reaction that occurs nih.govnih.govresearchgate.netresearchgate.netdrugbank.comd-nb.info. This reaction is primarily catalyzed by CYP3A4, with a minor contribution from CYP3A5 nih.govnih.govresearchgate.net.

Hydroxylation Reactions (e.g., C4-hydroxylation, C25 isobutyl-hydroxylation)

Hydroxylation reactions, involving the addition of a hydroxyl group, occur at various positions on the this compound molecule nih.govresearchgate.net. Specific hydroxylation sites include the C4 position, leading to the formation of 4-hydroxymethyl ivermectin, and the C25 isobutyl group nih.govnih.govresearchgate.netresearchgate.netd-nb.info. Hydroxylation can occur at the hexahydrobenzofuran or spiroketal portions of the molecule, or both nih.gov. CYP3A4 is the primary enzyme catalyzing these hydroxylation reactions nih.govnih.govresearchgate.net. CYP2C8 may also be involved in the hydroxylation of the spiroketal moiety nih.govresearchgate.net.

Identification and Characterization of Metabolites

Numerous metabolites of this compound have been identified through in vitro and in vivo studies using techniques such as ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-TOF-MS) and LC-MS/MS nih.govnih.govresearchgate.netupce.cznih.gov. Up to 13 metabolites have been identified in human liver microsomes nih.govnih.govresearchgate.netnih.gov.

Major Metabolites (e.g., 3″-O-demethyl ivermectin, 4-hydroxymethyl ivermectin)

Several metabolites are considered major in humans. These include 3″-O-demethyl ivermectin (M1) and 4-hydroxymethyl ivermectin (M3) nih.govnih.govdroracle.airesearchgate.netnih.gov. Another significant metabolite is 3″-O-demethyl, 4-hydroxymethyl ivermectin (M6), which results from both O-demethylation and hydroxylation nih.govnih.govresearchgate.net. These major metabolites have been identified in human plasma following oral administration of ivermectin nih.govnih.govresearchgate.net.

Research Findings on Metabolites:

| Metabolite Name | Abbreviation | Metabolic Pathway(s) Involved | Primary CYP Enzyme(s) | Detected In Vitro | Detected In Vivo (Human Plasma) |

| 3″-O-demethyl ivermectin | M1 | O-demethylation | CYP3A4, minor CYP3A5 | Yes | Yes |

| 4-hydroxymethyl ivermectin | M3 | Hydroxylation (C4) | CYP3A4 | Yes | Yes |

| 3″-O-demethyl, 4-hydroxymethyl ivermectin | M6 | O-demethylation (3″), Hydroxylation (C4) | CYP3A4 | Yes | Yes |

| C25 isobutyl-hydroxylated ivermectin | - | Hydroxylation (C25 isobutyl) | CYP3A4, possibly CYP2C8 | Yes | Not explicitly stated as major |

| 24-hydroxymethyl ivermectin | - | Hydroxylation (C24 methyl) | - | Not explicitly stated as major | Found in livestock d-nb.infonih.gov |

Studies have shown that the major metabolites M1 and M3 are formed primarily by CYP3A4 nih.govresearchgate.net. M1 is also produced to a small extent by CYP3A5 nih.govnih.govresearchgate.net. In vitro studies using human liver microsomes have identified a total of thirteen different phase 1 metabolites (M1-M13) nih.govresearchgate.netnih.gov.

Trace Metabolite Identification

Detailed research employing advanced analytical techniques has led to the identification of numerous metabolites of ivermectin. Studies utilizing human liver microsomes, primary human hepatocytes, and blood samples from volunteers have identified up to 13 different metabolites in vitro. herts.ac.ukresearchgate.net The primary metabolic pathways for this compound in humans involve methyl-hydroxylation, O-demethylation, and oxidation reactions. researchgate.net

Key identified metabolites of this compound include those formed by 3″-O-demethylation, C4-hydroxylation, C25 isobutyl-hydroxylation, and the formation of a 3″-O-demethyl-4-hydroxymethyl metabolite. researchgate.net Among these, three major metabolites frequently detected in human biological samples (microsomes, hepatocytes, and blood) are 3″-O-demethyl ivermectin (M1), 4-hydroxymethyl ivermectin (M3), and 3″-O-demethyl, 4-hydroxymethyl ivermectin (M6). herts.ac.uk M1 and M3 have been specifically identified as the main human in vivo metabolites.

Techniques such as ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in separating, detecting, and elucidating the molecular structures of these metabolites. herts.ac.uk Mass spectrometry, particularly MS/MS, provides characteristic fragmentation patterns that aid in the structural confirmation of identified metabolites. herts.ac.uk

Molecular Basis of Excretion Mechanisms

The elimination of this compound and its metabolites from the body occurs predominantly via the fecal route. nih.govnih.govpharmaffiliates.com Less than 1% of the administered dose is typically recovered in urine. nih.govnih.govpharmaffiliates.com Fecal excretion is a result of both biliary excretion and direct intestinal secretion from the bloodstream into the intestinal lumen.

While biliary excretion contributes to the presence of ivermectin and its metabolites in feces, studies have indicated that intestinal secretion can also be a significant pathway. Biliary concentrations of ivermectin have been observed to be substantially higher than corresponding plasma concentrations, suggesting active transport mechanisms are involved in its secretion into bile.

Role of Efflux Transporters in Biliary Excretion

Efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, play a critical role in the excretion of this compound. P-glycoprotein (P-gp), also known as ABCB1, is a well-characterized efflux transporter that actively pumps a wide range of substrates out of cells in an energy-dependent manner. This compound has been identified as a substrate for P-gp. researchgate.netresearchgate.net

Beyond its role in limiting central nervous system exposure by transporting ivermectin out of brain endothelial cells, P-gp is also implicated in the intestinal and potentially biliary excretion of the compound. researchgate.net Research in animal models, such as rats, has demonstrated that ABC B1 transporter-mediated trans-epithelial transport in the intestine is a major elimination pathway, contributing significantly to total drug clearance. This intestinal secretion pathway can be quantitatively important, potentially exceeding the contribution of biliary excretion in some species. Ivermectin has also been shown to interact with other ABC transporters, acting as an inhibitor of MRP1 (ABCC1), MRP2 (ABCC2), and BCRP1 (ABCG2), and showing weaker inhibition of OATP1B1 and OATP1B3. researchgate.net

Pharmacokinetic Modeling of this compound and its Metabolites

Pharmacokinetic modeling is a valuable tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites. Compartmental models, such as two-compartment models with first-order absorption and elimination, have been developed to describe ivermectin pharmacokinetics.

Population pharmacokinetic modeling approaches have been applied to analyze ivermectin disposition in diverse groups, helping to identify sources of variability and explore potential drug interactions. These models allow for the simulation of various clinical scenarios and the prediction of drug exposures, including parameters like the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax). researchgate.net

Studies have shown that pharmacokinetic parameters like AUC and Cmax for ivermectin can be dose-proportional following oral administration. researchgate.net The elimination half-life of ivermectin can vary depending on the dose and formulation, with reported values around 18 hours or up to 91 hours. pharmaffiliates.comresearchgate.net Interestingly, some metabolites, such as M1 and M4, have been reported to exhibit longer half-lives than the parent compound, which could have implications for their persistence and potential biological activity.

Data Tables

Here are examples of data that could be presented in interactive tables based on research findings:

Table 1: Major Human Ivermectin Metabolites and Formation Pathways

| Metabolite Name | Abbreviation | Primary Formation Pathway(s) (Enzymes) | Detected In Vitro (Microsomes/Hepatocytes) | Detected In Vivo (Human Blood) |

| 3″-O-demethyl ivermectin | M1 | CYP3A4 (major), CYP3A5 (minor) | Yes | Yes |

| 4-hydroxymethyl ivermectin | M3 | CYP3A4 | Yes | Yes |

| 3″-O-demethyl, 4-hydroxymethyl ivermectin | M6 | CYP3A4 | Yes | Yes |

| C25 isobutyl-hydroxylation product | - | CYP3A4 | Yes | Not consistently reported |

Table 2: Key Pharmacokinetic Parameters (Illustrative based on literature)

| Parameter | Value (Oral Administration) | Notes | Source Type (Example) |

| Protein Binding | ~93% | Primarily to albumin | Human studies |

| Elimination Half-life | ~18 hours (variable) | Can range up to 91 hours depending on dose/study | Human studies |

| Excretion Route | >99% Fecal | <1% Urinary | Human studies |

| Tmax | ~4 hours | Following oral dose | Human studies |

Mechanisms of Drug Resistance to Ivermectin B1a

Target-Site Resistance Mechanisms

Target-site resistance involves alterations to the protein that Ivermectin B1a primarily interacts with, the glutamate-gated chloride channel (GluCl). These changes can reduce the binding affinity of the drug or alter the channel's sensitivity to activation, thereby diminishing the paralytic effect of ivermectin. nih.govannualreviews.orguq.edu.au

Mutations in Glutamate-Gated Chloride Channel Genes (e.g., α-subunit)

Mutations in the genes encoding GluCl subunits, particularly the α-subunit, have been implicated in this compound resistance. These genetic changes can lead to amino acid substitutions in the receptor protein, affecting its structure and function. For instance, studies in Cooperia oncophora have identified mutations in the GluClα3 subunit that result in a significant loss of sensitivity to ivermectin. mcgill.ca Specifically, a mutation at position 256 (L256F) in the GluClα3 subunit was found to be responsible for reduced sensitivity in homomeric channels. mcgill.ca

Altered Receptor Affinity and Sensitivity

Mutations or other modifications to the GluCl can lead to altered receptor affinity for this compound and/or altered sensitivity of the channel to drug-induced activation. Research indicates that even modest changes in the GluCl receptor can lead to a significant decrease in ivermectin sensitivity. mcgill.ca The binding site of ivermectin is located at the interface of adjacent subunits within the transmembrane domain of the receptor. uq.edu.au Alterations in these interface residues can impact drug binding. For example, studies on GABAA receptors, which are structurally related to GluCls and also modulated by ivermectin, have shown that specific amino acid residues in the transmembrane domains are crucial determinants of ivermectin sensitivity and efficacy. nih.govfrontiersin.org

Metabolic Resistance Mechanisms

Metabolic resistance involves the increased capacity of the organism to detoxify or metabolize this compound, leading to reduced effective drug concentrations at the target site. This is often mediated by the overexpression and increased activity of detoxification enzymes. annualreviews.orgbiorxiv.orgresearchgate.net

Overexpression and Increased Activity of Detoxification Enzymes

A key mechanism of metabolic resistance is the overexpression and enhanced activity of enzymes involved in xenobiotic metabolism. These enzymes can break down this compound into less toxic or inactive metabolites, accelerating its clearance from the organism. Studies in various arthropods, including ticks and insects, have linked increased expression of detoxification genes to ivermectin resistance. biorxiv.orgresearchgate.netbiorxiv.org

Role of Cytochrome P450 Monooxygenases in Accelerated Clearance

Cytochrome P450 monooxygenases (CYPs) play a significant role in the oxidative metabolism of many xenobiotics, including this compound. drugbank.commims.com Increased levels or activity of specific CYP enzymes have been repeatedly implicated in ivermectin resistance in various parasites and vectors. annualreviews.orgresearchgate.netresearchgate.netexeter.ac.ukmyspecies.infonih.gov These enzymes can hydroxylate this compound, facilitating its excretion. Research in Anopheles gambiae mosquitoes, for instance, suggests that detoxification mechanisms mediated by cytochrome P450 enzymes are more important than efflux pumps in protecting them against ivermectin. nih.gov Transcriptomic analyses of ivermectin-resistant ticks have also highlighted the important role of cytochrome P450s in resistance. researchgate.netresearchgate.net

To illustrate the potential role of P450 enzymes, consider the following hypothetical data based on research findings:

| Organism | Resistance Status | Fold Increase in CYP Activity (Relative to Susceptible) | Implicated CYP Genes (Examples) |

| Rhipicephalus microplus | Resistant | ~1.5 - 2.0 | CYP families (specifics vary) |

| Anopheles gambiae | Resistant | Not quantified in this source, but significant role shown | Specific CYP genes identified |

| Pediculus humanus | Tolerant | Not quantified in this source, but involved | CYP6CJ1 |

Efflux Pump-Mediated Resistance

Efflux pumps are membrane transporter proteins that actively pump substrates, including drugs, out of cells, thereby reducing intracellular drug concentrations. Increased expression or activity of these pumps can contribute to drug resistance. drugbank.comt3db.caresearchgate.net

ATP-binding cassette (ABC) transporters are a major family of efflux pumps that have been associated with this compound resistance in some organisms. drugbank.comresearchgate.netresearchgate.net These transporters can reduce the accumulation of ivermectin at its target sites by actively transporting the drug out of nerve and muscle cells. Studies in Rhipicephalus microplus ticks have shown that inhibition of ABC transporters can enhance ivermectin sensitivity in resistant populations, suggesting their involvement in resistance. researchgate.net One specific ABC transporter, PhABCC4, has been implicated in the detoxification of ivermectin in Pediculus humanus humanus. myspecies.info

While both cytochrome P450 enzymes and efflux pumps can contribute to reduced ivermectin susceptibility, some studies suggest that the role of metabolic detoxification by CYPs might be more prominent than that of efflux pumps in certain species. nih.gov However, dual inhibition of both xenobiotic pumps and P450 cytochromes has been shown to greatly increase the susceptibility of Anopheles gambiae to ivermectin, indicating a potential combined effect of these mechanisms in resistance development. researchgate.netnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Ivermectin | 6321424 |

| This compound | 6321424 |

| Abamectin (B1664291) | 6436856 |

| Abamectin B1a | 6434889 |

| Doramectin | 9832750 |

| Selamectin | 9578507 |

| Eprinomectin | Not available (mixture) |

| Eprinomectin B1a | 6444397 |

Interactive Data Table: Hypothetical Fold Increase in CYP Activity in Ivermectin-Resistant Organisms

| Organism | Resistance Status | Fold Increase in CYP Activity (Relative to Susceptible) | Implicated CYP Genes (Examples) |

|---|---|---|---|

| Rhipicephalus microplus | Resistant | ~1.5 - 2.0 | CYP families (specifics vary) |

| Anopheles gambiae | Resistant | Not quantified in this source, but significant role shown | Specific CYP genes identified |

| Pediculus humanus | Tolerant | Not quantified in this source, but involved | CYP6CJ1 |

Overexpression of ATP-Binding Cassette (ABC) Transporters

Overexpression of ATP-Binding Cassette (ABC) transporters is a significant mechanism contributing to ivermectin resistance in various parasites. ABC transporters are a large family of membrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates, including drugs, across biological membranes. Increased expression of these transporters can lead to enhanced efflux of ivermectin from parasite cells, thereby reducing intracellular drug accumulation and efficacy.

P-glycoprotein (P-gp/ABCB1) as a Key Efflux Mechanism

P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is a well-characterized ABC transporter that plays a crucial role in the efflux of numerous drugs, including ivermectin. Studies have demonstrated that increased expression and activity of P-gp are associated with ivermectin resistance in various parasitic nematodes. P-gp actively pumps ivermectin out of the parasite cells, preventing the drug from reaching sufficient concentrations to exert its paralytic and lethal effects by binding to glutamate-gated chloride channels. Research in Haemonchus contortus, a significant gastrointestinal nematode in livestock, has specifically linked the expression of Hco-pgp-2, a P-gp gene, to ivermectin resistance in eggs and L1 larvae. Interference with P-gp function, for instance, by co-administering P-gp inhibitors, has been shown to improve ivermectin efficacy against resistant nematodes in sheep.

Impact of Other ABC Transporters (e.g., MRP1, ABCG2)

While P-gp is a primary focus, other ABC transporters, such as Multidrug Resistance Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can also contribute to ivermectin resistance. MRP1 is known to transport a variety of organic anions and conjugated compounds. ABCG2 is another efflux transporter with broad substrate specificity. Studies have indicated that ivermectin can interact with and be transported by MRP1 and ABCG2, particularly at higher concentrations. Overexpression or altered activity of these transporters in resistant parasites may contribute to reduced intracellular ivermectin levels, although the extent of their involvement can vary depending on the parasite species and resistance mechanisms at play. Research suggests ivermectin can act as an inhibitor of ABCG2, P-glycoprotein, and MRP1.

Cross-Resistance Patterns with Other Macrocyclic Lactones

Cross-resistance, where resistance to one drug confers resistance to other drugs within the same class, is a common phenomenon among macrocyclic lactones, including ivermectin, abamectin, doramectin, eprinomectin, and moxidectin (B1677422). This often arises due to shared resistance mechanisms, such as reliance on the same efflux transporters like P-gp. Populations of parasites resistant to ivermectin frequently exhibit reduced susceptibility to other avermectins and milbemycins. This cross-resistance poses a significant challenge for parasite control, limiting the effectiveness of alternative macrocyclic lactone treatments once resistance to one compound has emerged. However, the degree of cross-resistance can vary between different macrocyclic lactones and parasite populations. For example, some populations of Rhipicephalus microplus ticks showed cross-resistance between ivermectin and moxidectin but not always with eprinomectin.

Genetic Basis of Resistance Development

The development of ivermectin resistance has a clear genetic basis, involving specific genetic alterations that are selected for under drug pressure.

Genomic Studies Identifying Resistance-Associated Loci

Genomic studies, including quantitative trait loci (QTL) analysis and whole-genome resequencing, have been instrumental in identifying genomic regions and candidate genes associated with ivermectin resistance in parasitic nematodes. These studies aim to pinpoint the specific genetic variations, such as single nucleotide polymorphisms (SNPs), insertions, deletions, or gene amplification, that confer resistance. In Haemonchus contortus, a major locus associated with ivermectin resistance has been identified on chromosome V. While initial candidate gene approaches focusing on drug targets like glutamate-gated chloride channels have provided some insights, genomic studies are revealing a more complex picture, suggesting that resistance can be influenced by multiple genes and regulatory elements. For instance, a large genomic region on chromosome V in H. contortus associated with resistance may contain numerous genes potentially contributing to the phenotype.

Population Genetics of Resistance

Population genetics studies investigate the frequency and distribution of resistance alleles within parasite populations and the evolutionary processes that drive the development and spread of resistance. These studies analyze genetic diversity, gene flow, and the impact of selection pressure from ivermectin treatment on the genetic structure of parasite populations. Understanding the population genetics of resistance is crucial for developing effective resistance management strategies. Factors such as the initial frequency of resistance alleles, the fitness cost of resistance in the absence of drug pressure, and migration of resistant parasites between populations all influence the rate at which resistance develops and spreads. Studies have utilized population genetic methods to understand the inheritance and maintenance of resistance alleles in experimental crosses and field populations. The identification of distinct genetic haplotypes associated with resistance can provide insights into the origins and spread of resistance within parasite populations.

Strategies to Combat this compound Resistance

Combating this compound resistance requires multifaceted strategies aimed at overcoming the established resistance mechanisms. These strategies include identifying compounds that can inhibit efflux pumps and designing novel compounds that are less susceptible to resistance or target alternative pathways.

Identification of Efflux Pump Inhibitors

Given the significant role of efflux pumps in ivermectin resistance, the identification and utilization of efflux pump inhibitors (EPIs) represent a promising strategy. mdpi.com EPIs can restore or enhance the efficacy of ivermectin by blocking the active transport of the drug out of parasite cells, thereby increasing its intracellular concentration and allowing it to reach its target sites at sufficient levels. mdpi.com

Research has explored various compounds for their ability to inhibit ABC transporters involved in ivermectin efflux. Studies in Rhipicephalus microplus have shown that pre-exposure to ABC transporter inhibitors like Cyclosporin A (CsA) and MK571 can significantly reduce the ivermectin concentration required for lethality in resistant tick populations. researchgate.net This suggests that co-administering ivermectin with an appropriate EPI could potentially reverse or mitigate efflux-mediated resistance.

Ivermectin itself has been shown to interact with and even inhibit certain ABC transporters, including P-glycoprotein (ABCB1) and ABCG2 (Breast Cancer Resistance Protein). drugbank.comresearchgate.netdovepress.com However, in the context of parasite resistance, the goal is to find compounds that specifically inhibit the parasite's efflux pumps that are contributing to ivermectin resistance without causing undue toxicity to the host. mdpi.com

The search for effective EPIs is ongoing and involves screening existing compounds, including other drugs, and exploring natural products. mdpi.comnih.gov For example, some studies have investigated the potential of compounds like verapamil (B1683045) and elacridar, known efflux pump inhibitors, to enhance the activity of other drugs against resistant organisms, which could have implications for ivermectin resistance. nih.gov

Developing EPIs specifically for veterinary or agricultural use presents unique challenges, including cost-effectiveness and potential environmental impact. However, the potential to restore the efficacy of a valuable anthelmintic like ivermectin makes this a critical area of research.

Novel Compound Design Based on Resistance Mechanisms

Designing novel compounds based on a detailed understanding of ivermectin resistance mechanisms is another key strategy. This involves modifying the chemical structure of ivermectin or developing entirely new classes of compounds that circumvent the existing resistance pathways.

One approach is to design ivermectin analogs that are poor substrates for the efflux pumps overexpressed in resistant parasites or that are less susceptible to metabolic detoxification. This requires a thorough understanding of how the parasite's efflux transporters interact with ivermectin and which metabolic enzymes are involved in its breakdown. annualreviews.orgmdpi.comresearchgate.net

Another strategy is to develop compounds that target alternative sites or pathways essential for parasite survival, distinct from the GluCl channels. This could involve identifying new molecular targets in the parasite or developing compounds that act through different mechanisms. Research into the molecular targets of ivermectin and related compounds continues to reveal potential alternative avenues. For instance, studies have explored interactions with other ion channels and receptors in parasites. nih.govannualreviews.org

Furthermore, understanding the structural basis of ivermectin binding to its target sites and how resistance mutations affect this binding can inform the design of new compounds that bind effectively even in the presence of these mutations. uq.edu.au Molecular docking studies, for example, can provide insights into the binding interactions of ivermectin and potential novel compounds with target proteins. longdom.org